N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and sulfonamide functionality. The structure includes a 2-chlorobenzyl group, a 4-ethylphenyl substituent, and a methyl group at position 3 of the triazolo-pyridine scaffold. These substituents influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKSSMYXVWRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their significant pharmacological properties. The structural formula can be represented as follows:
Key Structural Features:
- Triazole ring: Imparts various biological activities.
- Sulfonamide group: Often associated with antibacterial properties.
- Chlorophenyl and ethylphenyl substituents: Influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, this compound has been evaluated in vitro against several cancer cell lines.
Case Study:
In one study, the compound demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM respectively. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Antimicrobial Activity
The sulfonamide moiety contributes to antimicrobial activity. Research has shown that this compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This activity is likely due to interference with bacterial folate synthesis pathways .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. In animal models of inflammation (e.g., carrageenan-induced paw edema), it significantly reduced swelling compared to control groups.
Mechanism of Action:
The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl rings and sulfonamide group can enhance potency and selectivity.
Key Findings:
- Substitution at the para position of the ethylphenyl group increases lipophilicity, enhancing cell membrane permeability.
- The introduction of electron-withdrawing groups (e.g., Cl) on the chlorophenyl ring improves anticancer activity by stabilizing the compound's conformation for better interaction with target proteins .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds from the [1,2,4]triazolo[4,3-a]pyridine family as antimalarial agents. A virtual library was created that included various derivatives of this compound, leading to the identification of several promising candidates. For instance, specific derivatives demonstrated significant in vitro activity against Plasmodium falciparum, with inhibitory concentrations (IC50) as low as 2.24 µM . These findings suggest that this compound could serve as a scaffold for developing new antimalarial drugs.
Antimicrobial Properties
The sulfonamide moiety present in N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is known for its antimicrobial properties. Compounds containing sulfonamide groups have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for antibiotic development .
Anticancer Activity
Research has also indicated that sulfonamide derivatives can exhibit anticancer properties. The compound's ability to inhibit DHFR is particularly relevant in cancer therapy, as this enzyme plays a critical role in nucleotide synthesis necessary for cell proliferation. In studies involving human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, certain derivatives showed promising cytotoxic effects . This suggests potential applications in cancer treatment.
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both triazole and sulfonamide functionalities. The structural diversity achieved through variations in substituents allows for the exploration of structure-activity relationships (SAR), which is vital for optimizing pharmacological properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs from and other sources highlight how substituent modifications alter properties:
Key Observations :
- Lipophilicity : The target compound’s 4-ethylphenyl group increases logP compared to 8a ’s 3,5-difluorophenyl (electron-withdrawing) and 8c ’s 4-methoxybenzyl (polar OCH3).
- Melting Points : Higher melting points in 8c (168–169°C) vs. 8a (160–162°C) correlate with methyl/methoxy groups enhancing crystallinity. The target compound’s ethyl group may reduce melting point relative to 8c .
NMR and Spectroscopic Differences
- 1H-NMR Shifts : The target’s 2-chlorobenzyl group would produce distinct aromatic proton signals (e.g., ~7.2–7.4 ppm for ortho-Cl) compared to 8a ’s 3-chlorobenzyl (~7.0–7.45 ppm) .
- 13C-NMR : The 4-ethylphenyl’s CH2CH3 group would introduce signals near 15–20 ppm (CH3) and 25–30 ppm (CH2), absent in 8a or 8c .
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure high yield?
The synthesis typically involves multi-step reactions starting with hydrazine derivatives and aromatic aldehydes. A key step is the cyclization of intermediates using oxidizing agents like sodium hypochlorite to form the triazolo[4,3-a]pyridine core . For sulfonamide incorporation, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) with sulfonyl chlorides are critical. Reaction monitoring via TLC (dichloromethane mobile phase) and NMR ensures intermediate purity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents for aldehyde-hydrazine coupling) and acid catalysis (e.g., acetic acid) to drive Schiff base formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C-NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). Residual DMSO (δ 2.50 ppm) is used as an internal reference .
- FTIR : Confirms sulfonamide (S=O stretching at ~1130–1370 cm⁻¹) and triazole C=N bonds (~1596 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within ±0.0003 Da) .
- TLC : Monitors reaction progress using dichloromethane/ethyl acetate mixtures and UV visualization .
Q. How is X-ray crystallography applied to determine its crystal structure?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. Crystals are grown via slow evaporation of DMSO/ethanol solutions. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 100 K. Software like SHELX refines structures, with R-factors < 0.05 indicating high accuracy. Key parameters include sulfonamide torsion angles (e.g., C-S-N-C dihedral angles ~70–80°) and π-π stacking distances (~3.5 Å) between aromatic rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between different synthetic batches?
Discrepancies in chemical shifts often arise from residual solvents, tautomerism, or paramagnetic impurities. Solutions include:
- Using deuterated solvents (e.g., DMSO-d6) and ensuring complete solvent evaporation .
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers in the sulfonamide group) .
- Spiking experiments with authentic standards to confirm peak assignments .
Q. What strategies optimize the sulfonamide group introduction in the synthesis?
- Activation : Pre-activate sulfonyl chlorides with bases (e.g., triethylamine) to enhance electrophilicity.
- Solvent Choice : Use anhydrous DMF or THF to minimize hydrolysis .
- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., sulfonate ester formation) .
- Workup : Quench excess sulfonyl chloride with ice-water and extract with ethyl acetate to isolate the product .
Q. How can structure-activity relationships (SAR) be analyzed for biological activity?
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl) to assess electronic effects .
- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- In Vitro Assays : Measure IC50 values against enzyme targets (e.g., COX-2 inhibition) and correlate with substituent logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
